
1,3-Dihydroxy-2,5-dimethoxyxanthone
説明
1,3-Dihydroxy-2,5-dimethoxyxanthone is a xanthone derivative, a class of compounds known for their diverse biological activities. Xanthones are secondary metabolites found in various plants, fungi, lichens, and bacteria. They possess a dibenzo-γ-pyrone scaffold, which contributes to their wide range of pharmacological properties, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-2,5-dimethoxyxanthone typically involves the nucleophilic addition of 3,5-dimethoxyphenol to 2-methoxycarbonyl-1,4-benzoquinone. This reaction yields 5,8-dihydroxy-1,3-dimethoxyxanthone under specific conditions . The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the nucleophilic addition.
Industrial Production Methods
Industrial production methods for xanthone derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
1,3-Dihydroxy-2,5-dimethoxyxanthone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups onto the xanthone scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products
科学的研究の応用
1,3-Dihydroxy-2,5-dimethoxyxanthone has several scientific research applications, including:
Chemistry: It serves as a precursor for synthesizing other xanthone derivatives with potential pharmacological activities.
Biology: The compound is studied for its anti-oxidant and anti-bacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research has shown its potential in anti-cancer therapies due to its cytotoxic properties against various cancer cell lines.
作用機序
The mechanism of action of 1,3-Dihydroxy-2,5-dimethoxyxanthone involves its interaction with various molecular targets and pathways. The compound’s anti-oxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-bacterial and anti-cancer activities are linked to its ability to interfere with cellular processes, such as DNA replication and protein synthesis, leading to cell death .
類似化合物との比較
Similar Compounds
Similar compounds to 1,3-Dihydroxy-2,5-dimethoxyxanthone include:
1,3,5-Trihydroxyxanthone: Known for its anti-inflammatory and diuretic properties.
1,3,7-Trihydroxyxanthone: Studied for its anti-tumor and anti-diabetic activities.
Mangiferin: A xanthone glucoside with significant anti-oxidant and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its dual hydroxyl and methoxy groups contribute to its potent anti-oxidant and cytotoxic properties, making it a valuable compound for various scientific and industrial applications .
特性
IUPAC Name |
1,3-dihydroxy-2,5-dimethoxyxanthen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O6/c1-19-9-5-3-4-7-12(17)11-10(21-14(7)9)6-8(16)15(20-2)13(11)18/h3-6,16,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHBRPRDVOJBQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C(=C(C(=C3)O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156132 | |
| Record name | 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129277-53-8 | |
| Record name | 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129277538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Xanthen-9-one, 1,3-dihydroxy-2,5-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



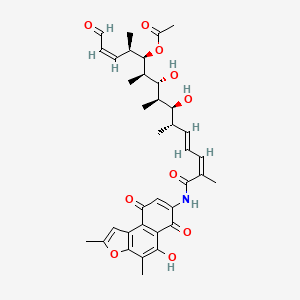
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)

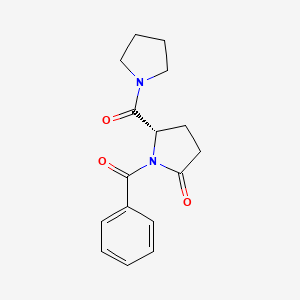
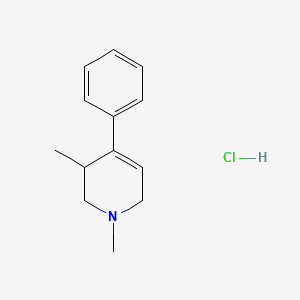
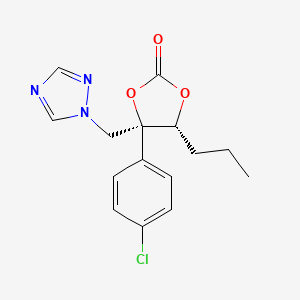

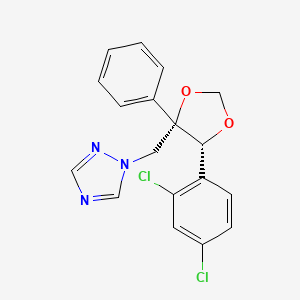
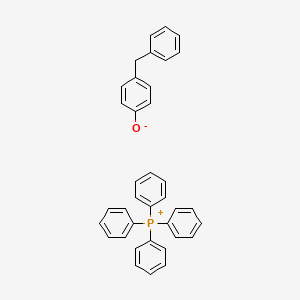
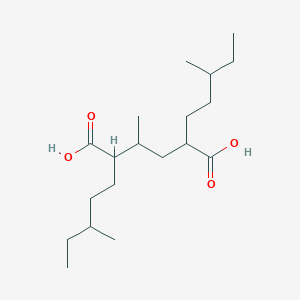
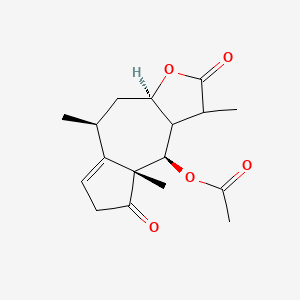

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)
